Salirepin

Descripción general

Descripción

Salirepin is a phenolic glycoside compound that is primarily isolated from the fruits of Idesia polycarpa. It is known for its ability to inhibit the production of nitric oxide induced by lipopolysaccharides . This compound is also found in black cottonwood (Populus trichocarpa) and is part of the salicinoid class of compounds, which are characteristic of the Salicaceae family .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Salirepin can be synthesized through the enzymatic conversion of salicin by sulfotransferase enzymes. In black cottonwood, the sulfotransferase gene family, particularly PtSOT1, is responsible for converting salicin into this compound . The reaction conditions typically involve the presence of sulfotransferase enzymes and appropriate substrates under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources such as the fruits of Idesia polycarpa or black cottonwood. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Salirepin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bond in this compound.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as this compound-7-sulfate and other phenolic glycosides .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Salirepin has been investigated for its anticancer properties, particularly as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in cancer progression. Research indicates that this compound derivatives exhibit significant antiproliferative effects against prostate cancer cells (PC3) with IC50 values ranging from 6.5 to 10.5 μM, while showing low cytotoxicity towards normal fibroblast cells . The mechanism involves the interaction of this compound with specific amino acid residues at the allosteric site of TP, suggesting its potential as a lead compound for developing new anticancer drugs.

2. Antioxidant Properties

this compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have isolated phenolic glycosides from various Populus species, including this compound, showcasing their ability to scavenge free radicals effectively . This property is particularly relevant in the context of neurodegenerative diseases and other conditions where oxidative damage is a concern.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds derived from this compound have been shown to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions. The exact mechanisms are still under investigation but may involve the inhibition of pro-inflammatory cytokines and enzymes .

Plant Biology Applications

1. Plant Defense Mechanisms

In plant systems, this compound plays a role in defense against herbivores. Sulfated forms of this compound, such as this compound-7-sulfate, have been identified in poplar trees and are believed to contribute to sulfur homeostasis and defense against insect herbivores like Lymantria dispar (gypsy moth) . Feeding experiments indicated that these sulfated compounds do not deter herbivore feeding significantly, suggesting a complex interaction between plant defense compounds and herbivore behavior.

2. Biosynthesis Studies

The biosynthesis of this compound and its sulfated derivatives has been extensively studied using molecular techniques. The gene PtSOT1, identified in Populus trichocarpa, encodes a sulfotransferase responsible for converting this compound into its sulfated form . Understanding this biosynthetic pathway is crucial for enhancing the production of beneficial secondary metabolites in plants through genetic engineering or breeding strategies.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

-

Thymidine Phosphorylase Inhibition

A study focused on synthesizing various derivatives of this compound revealed their efficacy as TP inhibitors, highlighting their potential as anticancer agents. The kinetic studies confirmed non-competitive inhibition modes, making them promising candidates for further drug development . -

Sulfation Pathway Exploration

Research on poplar trees demonstrated that silencing the PtSOT1 gene resulted in decreased levels of sulfated salicinoids, including this compound-7-sulfate. This study emphasizes the importance of sulfation in enhancing the bioactivity of natural compounds .

Mecanismo De Acción

Salirepin exerts its effects primarily through the inhibition of nitric oxide production induced by lipopolysaccharides. This inhibition is mediated by the interaction of this compound with specific molecular targets involved in the nitric oxide synthesis pathway. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with the activity of nitric oxide synthase enzymes .

Comparación Con Compuestos Similares

Similar Compounds

Salirepin is similar to other phenolic glycosides such as salicin, arbutin, and symplocoside. These compounds share structural similarities and are often found in the same plant families .

Uniqueness

What sets this compound apart from other similar compounds is its specific ability to inhibit nitric oxide production and its unique presence in certain plant species like Idesia polycarpa and black cottonwood. Additionally, the sulfation of this compound to form this compound-7-sulfate adds another layer of uniqueness to its chemical properties and biological activities .

Actividad Biológica

Salirepin is a naturally occurring compound classified as a salicinoid, primarily found in certain species of the Salicaceae family, such as Populus (poplar) and Salix (willow). This article explores the biological activity of this compound, emphasizing its biosynthesis, ecological roles, and potential applications in plant defense mechanisms.

Chemical Structure and Biosynthesis

This compound (C₁₈H₁₈O₇) is a glycosylated phenolic compound. Its biosynthesis involves sulfotransferase enzymes that catalyze the sulfation of this compound, converting it into biologically active sulfated forms, namely this compound-7-sulfate. The enzyme responsible for this transformation in Populus trichocarpa is PtSOT1, which has been shown to be crucial for the accumulation of sulfated salicinoids in various plant tissues .

Table 1: Key Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 342.33 g/mol |

| Solubility | Soluble in water |

| Occurrence | Found in Populus and Salix species |

Ecological Role and Plant Defense

This compound plays a significant role in plant defense against herbivores. Studies have demonstrated that salicinoids, including this compound, accumulate in response to herbivory. For instance, feeding trials with gypsy moth caterpillars (Lymantria dispar) revealed that while herbivory increased the levels of salicin, the accumulation of this compound was not significantly affected . This suggests that while this compound may contribute to a plant's defense arsenal, its role may differ from that of other salicinoids.

Case Study: Herbivore Interaction

In a controlled experiment, researchers assessed the impact of this compound on herbivore feeding preferences. The results indicated that plants with higher concentrations of sulfated salicinoids were less preferred by caterpillars, highlighting the compound's potential as a deterrent against herbivory .

Research Findings on this compound's Biological Activity

Recent studies have focused on the metabolic profiling of plants under stress conditions to better understand the dynamics of this compound and its sulfated derivatives. For example:

- Drought Stress Impact : Research indicates that under drought conditions, the concentrations of various metabolites, including this compound, change significantly. Analysis showed that while some metabolites decreased under stress, others like raffinose increased, suggesting adaptive responses involving this compound and related compounds .

- Sulfation Pathways : The enzymatic pathways leading to the formation of sulfated salicinoids have been elucidated through transcriptomic studies. High expression levels of PtSOT1 correlate with increased accumulation of this compound-7-sulfate in leaves compared to roots .

Table 2: Metabolite Concentrations Under Drought Stress

| Treatment | This compound Concentration (µg/g) | Other Notable Metabolites |

|---|---|---|

| Control | 15 | Salicin (20), Raffinose (5) |

| Mild Drought | 10 | Raffinose (10) |

| Severe Drought | 5 | Raffinose (15), Gallic Acid (2) |

Propiedades

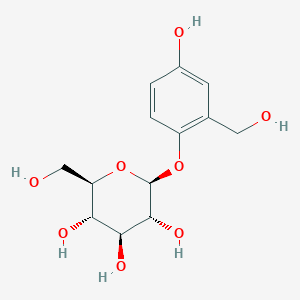

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8/c14-4-6-3-7(16)1-2-8(6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNFZOGKIFFKGT-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.